Phenyl(triphenylsilyl)methanone

Descripción general

Descripción

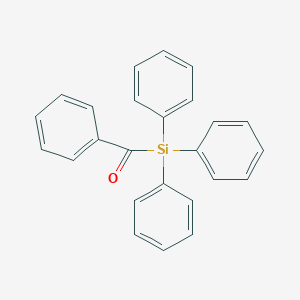

Phenyl(triphenylsilyl)methanone is an organic compound characterized by the presence of a phenyl group attached to a triphenylsilyl group through a methanone linkage

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Phenyl(triphenylsilyl)methanone can be synthesized through the reaction of triphenylsilyl chloride with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the reactants. The general reaction scheme is as follows: [ \text{Ph}_3\text{SiCl} + \text{PhCOCl} \rightarrow \text{Ph}_3\text{SiCOPh} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of automated systems for the addition of reactants and removal of by-products is common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: Phenyl(triphenylsilyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, while the silyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents such as bromine or chlorinating agents for the phenyl group.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated derivatives or other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Reagent in Organic Chemistry

Phenyl(triphenylsilyl)methanone serves as a crucial reagent in organic synthesis. It is particularly useful for the formation of silyl-protected intermediates, which are essential in multi-step synthetic pathways. The bulky triphenylsilyl group provides steric hindrance that can influence the reactivity of substrates, making it advantageous in selective reactions.

Synthetic Pathways

The compound can be synthesized through the reaction of triphenylsilyl chloride with benzoyl chloride in the presence of a base such as triethylamine. This reaction typically occurs under anhydrous conditions to avoid hydrolysis, yielding high-purity products suitable for further applications.

Biological Applications

Potential Biochemical Probes

Due to its unique structural properties, this compound has been investigated as a biochemical probe. Its ability to interact with various biological targets makes it relevant for studying enzyme mechanisms and drug interactions. Research indicates that it may modulate the activity of cytochrome P450 enzymes, which are critical in drug metabolism.

Pharmacological Studies

The compound's potential pharmacological properties are noteworthy. Studies suggest that it can affect the pharmacokinetics of co-administered drugs by inhibiting specific metabolic pathways, thus highlighting its significance in drug development and safety assessments.

Industrial Applications

Advanced Materials Production

In industrial contexts, this compound is utilized in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and resilient materials. The compound's unique properties allow for the development of novel materials with tailored functionalities .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

- Study on Drug Metabolism : Research demonstrated that this compound can inhibit cytochrome P450 enzymes CYP1A2 and CYP2D6, suggesting its potential role in modifying drug metabolism profiles.

- Material Science Applications : Investigations into its use in polymer chemistry revealed that incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Mecanismo De Acción

The mechanism of action of Phenyl(triphenylsilyl)methanone involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions with aromatic systems, while the silyl group can form strong bonds with oxygen or nitrogen-containing functional groups. These interactions can influence the reactivity and stability of the compound in different chemical environments.

Comparación Con Compuestos Similares

Phenyl(triphenylsilyl)methanone can be compared with other similar compounds such as:

Phenyl(trimethylsilyl)methanone: Similar structure but with trimethylsilyl instead of triphenylsilyl, leading to different reactivity and applications.

Triphenylsilyl chloride: Used as a precursor in the synthesis of this compound.

Benzoyl chloride: Another precursor used in the synthesis of this compound.

Uniqueness: this compound is unique due to the presence of the bulky triphenylsilyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable reagent in organic synthesis and material science.

Actividad Biológica

Phenyl(triphenylsilyl)methanone, a compound characterized by its unique organosilicon structure, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, exploring its mechanisms, effects on biological systems, and relevant studies that highlight its significance.

Chemical Structure and Properties

This compound is an organosilicon compound with the following molecular characteristics:

- Molecular Formula : C19H18OSi

- Molecular Weight : 286.41 g/mol

The compound features a phenyl group attached to a carbonyl group, which is further substituted by a triphenylsilyl moiety. This unique structure contributes to its distinct chemical reactivity and biological interactions.

Research indicates that this compound exhibits notable inhibitory effects on specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2D6. These enzymes play crucial roles in drug metabolism, and their inhibition can significantly alter the pharmacokinetics of co-administered drugs. This interaction suggests that the compound could modulate drug efficacy and safety profiles, making it a subject of interest in pharmacological studies.

1. Cytochrome P450 Inhibition

The inhibition of cytochrome P450 enzymes by this compound has been documented in various studies. The compound's ability to interfere with these enzymes implies potential applications in drug development and therapeutic interventions where modulation of drug metabolism is desired.

2. Antioxidant Properties

Preliminary studies have indicated that compounds similar to this compound exhibit antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be attributed to the presence of phenolic structures within the compound .

Case Studies and Research Findings

Several studies have explored the biological activity of phenyl-substituted methanones, providing insights into their pharmacological potential:

- Study on Cytochrome P450 Inhibition : A study focused on the inhibitory effects of phenyl-substituted methanones on CYP1A2 and CYP2D6 revealed significant interactions that could affect drug metabolism. The findings underscored the importance of considering these interactions in clinical settings.

- Antioxidant Activity Assessment : Research involving related compounds demonstrated their ability to scavenge free radicals effectively. This activity was linked to the presence of specific functional groups within their structures, suggesting that this compound may exhibit similar antioxidative effects .

- Antimicrobial Evaluation : In vitro studies on structurally similar compounds indicated effective antibacterial activity against various strains of bacteria. These findings highlight the need for further exploration of this compound's antimicrobial properties .

Data Summary Table

Propiedades

IUPAC Name |

phenyl(triphenylsilyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20OSi/c26-25(21-13-5-1-6-14-21)27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGPUONMCKFHQJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393285 | |

| Record name | phenyl(triphenylsilyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171-49-9 | |

| Record name | Phenyl(triphenylsilyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | phenyl(triphenylsilyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.